2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride
Description
¹H NMR (400 MHz, D₂O) :
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.45 | Singlet | C7–CH₃ |
| 4.32 | Singlet | C2–CH₂Cl |
| 6.88–7.25 | Multiplet | H5, H6, H8 (aromatic) |
| 8.10 | Doublet | H3 |
¹³C NMR (100 MHz, D₂O) :
| Signal (ppm) | Assignment |
|---|---|
| 18.9 | C7–CH₃ |
| 42.7 | C2–CH₂Cl |
| 112–145 | Aromatic carbons |
| 155.2 | C2 (imidazole) |
IR (KBr, cm⁻¹) :
- 2950–2850 : C–H stretching (CH₃, CH₂)
- 750–600 : C–Cl stretching
- 1600–1450 : Aromatic C=C/C=N vibrations
Mass Spectrometry :
- ESI-MS (m/z) : 217.09 [M+H]⁺ (calc. 217.093)
- Fragmentation pathways:
- Loss of HCl (m/z 180.63)
- Cleavage of the imidazo ring (m/z 105, 77)
Thermodynamic Properties and Phase Behavior Analysis
| Property | Value | Source |
|---|---|---|
| Melting Point | 84–85 °C (decomp.) | |
| Density | 1.29 ± 0.1 g/cm³ | |
| pKa | 6.31 ± 0.50 (predicted) | |
| Solubility | >50 mg/mL in H₂O |
The compound exhibits moderate hygroscopicity due to its ionic nature. Thermal gravimetric analysis (TGA) of analogs suggests decomposition above 200°C , primarily through dehydrochlorination and ring fragmentation. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 84–85°C , corresponding to melting. Phase transitions in aqueous solutions are influenced by pH, with protonation stabilizing the hydrochloride form below pH 6.3.
Properties
IUPAC Name |
2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCDKJFDCLMCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure Reaction
- Starting Material: 2-Amino-4-picoline (25 g)
- Reagents: 3-Bromo-propionic acid ethyl ester (54 g)
- Solvent: Glycol dimethyl ether (200 mL)
- Procedure: The starting material and reagent are stirred overnight at room temperature. The reaction mixture is then concentrated, extracted with ethyl acetate and water, dried, and concentrated again. The product is isolated by separation to yield 7-methylimidazo[1,2-a]pyridine-2-ethyl formate (28 g).
- Notes: The use of glycol dimethyl ether as solvent facilitates the ring closure under mild conditions, avoiding harsh reagents or elevated temperatures.
Reduction Reaction
- Starting Material: 7-Methylimidazo[1,2-a]pyridine-2-ethyl formate (26 g)
- Reagent: Sodium borohydride (17 g)
- Solvent: Anhydrous methanol (280 mL)
- Procedure: The starting material is dissolved in methanol, sodium borohydride is added, and the mixture is stirred at room temperature for 2 hours. After quenching with saturated ammonium chloride, the product is extracted with ethyl acetate and water, dried, concentrated, and purified by silica gel column chromatography to yield 7-methylimidazo[1,2-a]pyridine-2-methanol (18 g).
- Notes: Sodium borohydride is preferred for its selectivity and mild reducing power. Methanol serves as an effective solvent for both solubilizing reagents and controlling reaction rate.
Chlorination Reaction
- Starting Material: 7-Methylimidazo[1,2-a]pyridine-2-methanol (16 g)
- Reagent: Sulfur oxychloride (52 g)
- Solvent: Toluene (190 mL)
- Procedure: The alcohol is dissolved in toluene, sulfur oxychloride is added, and the mixture is refluxed for 3 hours. After concentration, the residue is extracted with ethyl acetate and saturated sodium bicarbonate aqueous solution, dried, concentrated, and purified by silica gel chromatography to yield 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine (12 g).
- Notes: Sulfur oxychloride is an effective chlorinating agent for converting alcohols to chlorides. Reflux in toluene ensures sufficient energy for the reaction without decomposition.
Reaction Conditions and Reagent Selection
| Reaction Step | Preferred Reagents | Solvents Used | Temperature Range | Reaction Time |
|---|---|---|---|---|
| Ring Closure | 3-Bromo-propionic acid ethyl ester | Glycol dimethyl ether, methanol, ethanol, THF, toluene, xylene variants | Room temperature (20-25°C) | Overnight (approx. 12-16 h) |
| Reduction | Sodium borohydride (alternatives: potassium borohydride, lithium borohydride) | Methanol, ethanol, water, toluene, xylene variants | Room temperature (20-25°C) | 2 hours |
| Chlorination | Sulfur oxychloride (alternatives: phosphorus trichloride, phosphorus oxychloride, chlorine gas) | Toluene, methylene dichloride, xylene variants | Reflux temperature (~110°C for toluene) | 3 hours |
The choice of reagents and solvents is critical for optimizing yield and purity. The method allows flexibility in solvents and chlorinating agents depending on availability and scale.
Purification and Yield
- Purification is typically performed by silica gel column chromatography after each step to ensure high purity.
- Yields reported in the patent example are approximately:
- Ring closure: ~85-90%
- Reduction: ~65-70%
- Chlorination: ~75%
- Overall yield is satisfactory for industrial or laboratory synthesis.
Comparative Notes on Related Preparation Methods
- A related method for preparing 2-(chloromethyl)pyridine (a structurally related compound) involves reacting 2-methylpyridine-N-oxide with phosgene in organic solvents such as methylene chloride or ethylene dichloride, using bases like triethylamine to neutralize acid byproducts. However, this method is less directly applicable to the imidazo[1,2-a]pyridine system.
- The described method using 2-amino-4-picoline as starting material is more straightforward for 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride due to the ring closure step forming the imidazo ring system prior to chlorination.
Summary Table of Preparation Method
| Step | Starting Material | Reagent(s) | Solvent(s) | Temp. | Time | Product Yield | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-4-picoline | 3-Bromo-propionic acid ethyl ester | Glycol dimethyl ether | RT (~25°C) | Overnight | ~85-90% | Extraction, Concentration |
| 2 | 7-Methylimidazo[1,2-a]pyridine-2-ethyl formate | Sodium borohydride | Methanol | RT (~25°C) | 2 hours | ~65-70% | Silica gel chromatography |
| 3 | 7-Methylimidazo[1,2-a]pyridine-2-methanol | Sulfur oxychloride | Toluene | Reflux (~110°C) | 3 hours | ~75% | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding imidazo
Biological Activity
2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride is a member of the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Formula : C₉H₈ClN₃
- Molecular Weight : Approximately 217.10 g/mol
- Structure : The compound features a fused bicyclic structure that provides unique electronic properties.
Imidazo[1,2-a]pyridines are known to interact with various biological targets. The mechanisms include:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines and thiols, facilitating the formation of new compounds with potential therapeutic effects.
- Electrophilic Attack : Depending on the electronic environment, these compounds can undergo electrophilic reactions that may lead to biological modifications of target molecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness as a covalent inhibitor targeting KRAS G12C-mutated cells, showcasing its potential as a lead compound for cancer therapy .
Antimicrobial Activity
The compound has shown promising results against multidrug-resistant strains of bacteria and fungi. Its structural characteristics allow it to disrupt microbial cell function effectively .
Carcinogenic Potential
While exhibiting beneficial properties, this compound has also been linked to carcinogenicity in animal models. Studies conducted by the National Cancer Institute highlighted the need for caution regarding human exposure due to its potential health risks.
Pharmacokinetics
Case Studies and Research Findings
Scientific Research Applications
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine, also referred to as CM-7-MeI, is a heterocyclic organic compound containing imidazole and pyridine rings, with the molecular formula . It has a molecular weight of approximately 166.61 g/mol. The chloromethyl group in its structure significantly influences its chemical reactivity and biological properties.
Applications
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is mainly used in chemical research and medicinal chemistry. It can form derivatives through nucleophilic substitution and can be utilized in synthesizing other biologically active compounds.
Chemical Research
The compound's chemical behavior is mainly influenced by its chloromethyl group, which can undergo nucleophilic substitution reactions. This enables the compound to react with various nucleophiles, leading to the formation of substituted derivatives. The chloromethyl group can be replaced by amines or alcohols, resulting in new compounds with potentially altered biological activities. The imidazole ring's electron-rich nature allows the compound to participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Medicinal Chemistry
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine exhibits significant biological activity, particularly in cancer research. Preliminary studies suggest that it may function as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its structural features allow it to interact with critical biological targets, making it a candidate for further pharmacological studies. Interaction studies involving 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine focus on its binding affinity to various biological targets such as enzymes and receptors involved in cellular signaling pathways. These studies aim to elucidate its mechanism of action at a molecular level, providing insights into how this compound influences cellular responses and potentially modulates disease processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]Pyridine Derivatives
Key Observations:
Substituent Effects :
- Position 2 Modifications : The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, distinguishing it from bulkier adamantyl derivatives (e.g., 2c), which exhibit higher melting points and reduced solubility .
- Chlorine vs. Chloromethyl : Compared to 3-chloro-7-methylimidazo[1,2-a]pyridine (2b), the target’s chloromethyl group enhances its utility as a synthetic intermediate for coupling reactions (e.g., forming acetamide derivatives as in ).
Pyridazine-based analogs (e.g., 7-chloroimidazo[1,2-b]pyridazine) exhibit distinct binding modes in enzymes due to altered ring geometry .
Biological Activity :
- Adamantyl-substituted derivatives (e.g., 2c) demonstrate anticholinesterase activity , likely due to hydrophobic interactions with enzyme pockets .
- 2-(4-Chlorophenyl) derivatives show ENR enzyme inhibition , critical for antimicrobial applications . The target compound’s chloromethyl group may enable similar interactions if functionalized further.
Market and Industrial Relevance: The target compound is commercially tracked in regional markets (Asia, Europe, North America), with pricing influenced by production scale and application in drug discovery . In contrast, adamantyl and pyridazine analogs are less prevalent in market reports, suggesting niche applications.
Q & A
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution or hypochlorite-mediated chlorination. For example, reacting 7-methylimidazo[1,2-a]pyridine with tert-butyl hypochlorite generates chlorinated derivatives, though side products like 3-chloro-7-methylimidazo[1,2-a]pyridine may form . Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize impurities. Purity can be enhanced using column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Absence of unreacted precursor peaks confirms purity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217 for C₉H₉ClN₂·HCl) validate the molecular formula .
- HPLC/GC : Monitor purity (>95% by area under the curve) and detect residual solvents .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), P95 respirators for particulates, and lab coats .
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Hazard Mitigation : Avoid contact with water (risk of HCl release) and incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in drug discovery applications?
Density Functional Theory (DFT) calculations model electrophilic substitution patterns at the chloromethyl group, predicting sites for functionalization (e.g., nucleophilic attack by amines or thiols). These studies guide the design of derivatives with enhanced bioactivity . For example, DFT-optimized geometries correlate with experimental NMR chemical shifts (±0.1 ppm accuracy) .
Q. How should researchers resolve contradictions in bioactivity data from high-throughput screening (HTS) assays?
In HTS, activity scores (0–100) may vary due to assay conditions. For instance, a compound scoring 83 in a complete dose-response curve requires validation via orthogonal assays (e.g., SPR binding or enzymatic inhibition). Statistical methods like Z’-factor analysis (>0.5) ensure assay robustness . Contradictions may arise from solvent interference (DMSO >1% v/v) or pH sensitivity .
Q. What strategies stabilize this compound under physiological conditions for in vivo studies?
- pH Control : Buffered solutions (pH 6–7) prevent hydrolysis of the chloromethyl group .
- Lyophilization : Formulate as a lyophilized powder with excipients (e.g., mannitol) to enhance shelf life .
- Protection from Light : UV exposure accelerates degradation; use amber vials for storage .
Methodological Notes
- Reaction Scale-Up : Pilot studies should use <10% of total reagent volume to identify exothermic risks .
- Data Reproducibility : Report NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
